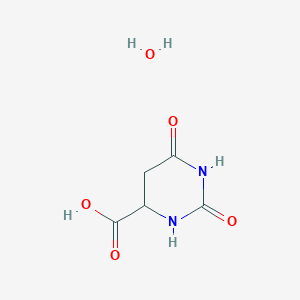
2,6-Dioxo-1,3-diazinane-4-carboxylic acid;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dioxo-1,3-diazinane-4-carboxylic acid;hydrate is a chemical compound with the molecular formula C5H6N2O4. It is also known by its CAS number 5988-19-2. This compound is primarily used in scientific research and chemical synthesis as an intermediate .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-1,3-diazinane-4-carboxylic acid;hydrate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of the corresponding sodium salt with iodoethane in dimethyl sulfoxide (DMSO) at room temperature . This reaction results in the formation of the desired compound along with its 1-ethyl-substituted analog as a minor product. The reaction mixture is then purified through crystallization to obtain the final product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability .
化学反应分析
Types of Reactions
2,6-Dioxo-1,3-diazinane-4-carboxylic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
2,6-Dioxo-1,3-diazinane-4-carboxylic acid;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to investigate metabolic pathways and enzyme functions.
Medicine: It serves as a precursor in the development of pharmaceutical agents and therapeutic compounds.
Industry: The compound is employed in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2,6-Dioxo-1,3-diazinane-4-carboxylic acid;hydrate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
相似化合物的比较
Similar Compounds
2,6-Dioxohexahydro-4-pyrimidinecarboxylic acid: This compound shares a similar structure but differs in its functional groups and reactivity.
4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate: Another related compound with distinct chemical properties and applications
Uniqueness
2,6-Dioxo-1,3-diazinane-4-carboxylic acid;hydrate is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
属性
分子式 |
C5H8N2O5 |
|---|---|
分子量 |
176.13 g/mol |
IUPAC 名称 |
2,6-dioxo-1,3-diazinane-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C5H6N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h2H,1H2,(H,9,10)(H2,6,7,8,11);1H2 |
InChI 键 |
FKEVXNKILZJEJA-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC(=O)NC1=O)C(=O)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride](/img/structure/B12357138.png)
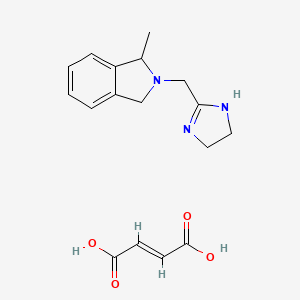
![Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate](/img/structure/B12357151.png)
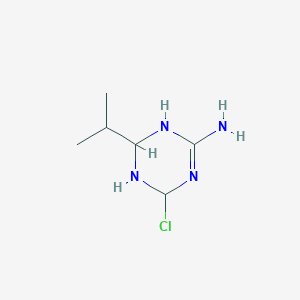
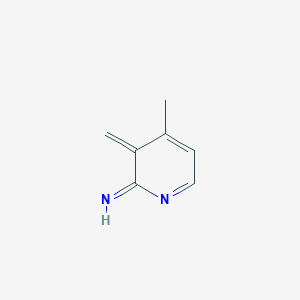
![Methyl (Z)-3-[[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]amino](phenyl)methylene]-2-oxoindoline-6-carboxylate](/img/structure/B12357162.png)
![6-methyl-4-oxo-4aH-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12357166.png)
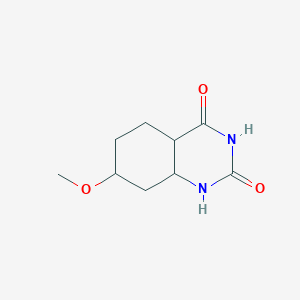

![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide](/img/structure/B12357191.png)
![7aH-thieno[3,2-b]pyridin-7-one](/img/structure/B12357200.png)
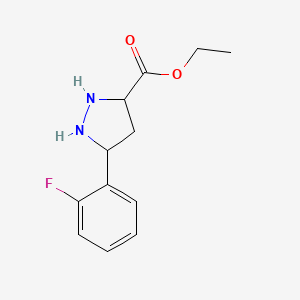
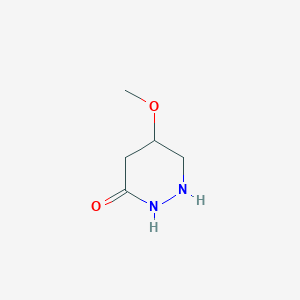
![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B12357225.png)
